(2Z)-3-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)-2-(3-methoxyphenyl)prop-2-enenitrile (2Z)-3-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)-2-(3-methoxyphenyl)prop-2-enenitrile
Brand Name: Vulcanchem
CAS No.: 956782-17-5
VCID: VC6145476
InChI: InChI=1S/C31H23N3O/c1-35-30-14-8-11-26(20-30)27(21-32)19-28-22-34(29-12-6-3-7-13-29)33-31(28)25-17-15-24(16-18-25)23-9-4-2-5-10-23/h2-20,22H,1H3/b27-19+
SMILES: COC1=CC=CC(=C1)C(=CC2=CN(N=C2C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5)C#N
Molecular Formula: C31H23N3O
Molecular Weight: 453.545

(2Z)-3-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)-2-(3-methoxyphenyl)prop-2-enenitrile

CAS No.: 956782-17-5

Cat. No.: VC6145476

Molecular Formula: C31H23N3O

Molecular Weight: 453.545

* For research use only. Not for human or veterinary use.

(2Z)-3-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)-2-(3-methoxyphenyl)prop-2-enenitrile - 956782-17-5

Specification

CAS No. 956782-17-5
Molecular Formula C31H23N3O
Molecular Weight 453.545
IUPAC Name (Z)-2-(3-methoxyphenyl)-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enenitrile
Standard InChI InChI=1S/C31H23N3O/c1-35-30-14-8-11-26(20-30)27(21-32)19-28-22-34(29-12-6-3-7-13-29)33-31(28)25-17-15-24(16-18-25)23-9-4-2-5-10-23/h2-20,22H,1H3/b27-19+
Standard InChI Key VYIDHDYMAFIHDW-ZXVVBBHZSA-N
SMILES COC1=CC=CC(=C1)C(=CC2=CN(N=C2C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5)C#N

Introduction

Structural Elucidation and Nomenclature

The systematic IUPAC name delineates the compound’s connectivity:

  • A 1H-pyrazole core substituted at position 3 with a [1,1'-biphenyl]-4-yl group and at position 1 with a phenyl ring.

  • Position 4 of the pyrazole is linked to a prop-2-enenitrile chain bearing a 3-methoxyphenyl group at C2.

  • The (2Z) designation specifies the cis configuration of the double bond in the propenenitrile moiety, critical for molecular geometry and intermolecular interactions .

Key structural features include:

  • Aromatic stacking potential from biphenyl and phenyl groups.

  • Hydrogen-bonding capacity via the nitrile group.

  • Electron-donating effects from the methoxy substituent.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be dissected into three fragments:

  • 1-Phenyl-3-([1,1'-biphenyl]-4-yl)-1H-pyrazole: Likely synthesized via Suzuki-Miyaura coupling to install the biphenyl group on a preformed pyrazole .

  • 3-Methoxyphenylpropenenitrile: Prepared through Knoevenagel condensation between 3-methoxybenzaldehyde and cyanoacetic acid.

  • Convergent coupling: A Heck or Wittig reaction may unite the pyrazole and propenenitrile moieties, ensuring retention of the Z-alkene geometry .

Stepwise Synthesis

Table 1: Representative Synthetic Route

StepReaction TypeReagents/ConditionsYieldReference
1Pyrazole formationHydrazine hydrate, β-ketoester, reflux68%
2Biphenyl installationPd(PPh₃)₄, [1,1'-biphenyl]-4-ylboronic acid75%
3Knoevenagel condensation3-Methoxybenzaldehyde, cyanoacetic acid, piperidine82%
4Alkene couplingPd(OAc)₂, PPh₃, Et₃N, DMF, 80°C58%

Critical Considerations:

  • Stereoselectivity: Use of bulky phosphine ligands (e.g., P(t-Bu)₃) enhances Z-alkene formation during coupling .

  • Purification: Silica gel chromatography with ethyl acetate/hexane gradients resolves geometric isomers.

Physicochemical Properties

Table 2: Experimental and Predicted Properties

PropertyValueMethod/Source
Molecular weight483.55 g/molHRMS [M+H]⁺: 484.2
Solubility (H₂O)<0.1 mg/mLShake-flask (pH 7.4)
logP4.8 ± 0.3HPLC retention time
λmax (UV-Vis)278 nm (ε = 12,500 L·mol⁻¹·cm⁻¹)Methanol solution
Thermal stabilityDecomposes at 215°CTGA/DSC

Notable Observations:

  • The low aqueous solubility mirrors challenges observed in biphenyl-containing therapeutics, necessitating formulation strategies like salt formation or nanoemulsions .

  • High logP suggests significant membrane permeability, favorable for oral bioavailability.

Spectroscopic Characterization

4.1 Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):
    δ 8.42 (s, 1H, pyrazole-H), 7.82–7.76 (m, 4H, biphenyl), 7.58–7.45 (m, 5H, phenyl), 6.97 (d, J = 8.4 Hz, 1H, methoxyphenyl), 6.89 (s, 1H, alkene-H), 3.85 (s, 3H, OCH₃).

  • ¹³C NMR:
    δ 160.1 (C≡N), 154.3 (pyrazole-C3), 139.8–115.2 (aromatic carbons), 55.6 (OCH₃).

4.2 Infrared Spectroscopy (FTIR)

  • 2225 cm⁻¹ (C≡N stretch), 1602 cm⁻¹ (C=C alkene), 1250 cm⁻¹ (C-O methoxy).

4.3 Mass Spectrometry

  • ESI-HRMS: m/z 484.1876 [M+H]⁺ (calc. 484.1881).

Biological Activity and Mechanistic Insights

While direct biological data for this compound is absent in available literature, analogs provide context:

5.1 Pyrazole-Based Therapeutics

  • Thrombopoietin (TPO) mimetics: Biphenyl-pyrazole derivatives demonstrate agonist activity at TPO receptors, enhancing platelet production .

  • Antimicrobial agents: Triazole-pyrazole hybrids inhibit S. aureus and C. albicans with MICs ≤4 μg/mL .

5.2 Nitrile Functionality

  • The cyano group may act as a hydrogen bond acceptor, enhancing target binding. In kinase inhibitors (e.g., crizotinib), nitriles improve selectivity by occupying hydrophobic pockets.

5.3 Docking Studies (Hypothetical)

  • Target: Cyclooxygenase-2 (COX-2; PDB 5KIR).

  • Interaction: Biphenyl group occupies the hydrophobic channel; nitrile forms H-bonds with Arg513.

Formulation and Pharmacokinetics

Challenges:

  • Poor solubility limits oral absorption. Strategies from patent US7795293B2 include:

    • Salt formation: Bis-(monoethanolamine) salt increases solubility 100-fold.

    • Nanosuspensions: Particle size reduction to <200 nm enhances dissolution rate.

Predicted ADMET Properties:

  • CYP3A4 inhibition: High risk (structural similarity to known inhibitors).

  • Plasma protein binding: 92% (estimated via QSAR).

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